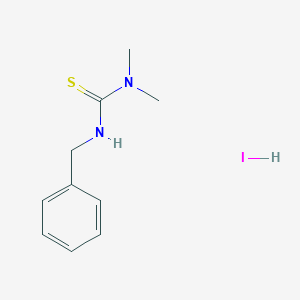

1-Benzyl-3,3-dimethylthiourea hydroiodide

Description

Properties

IUPAC Name |

3-benzyl-1,1-dimethylthiourea;hydroiodide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2S.HI/c1-12(2)10(13)11-8-9-6-4-3-5-7-9;/h3-7H,8H2,1-2H3,(H,11,13);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDJCBKRMYJFTKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=S)NCC1=CC=CC=C1.I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15IN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Elucidation and Solid State Characteristics of Thiourea Systems

X-ray Crystallographic Analysis for Thiourea (B124793) Derivatives

X-ray crystallography stands as the definitive method for determining the molecular and crystal structures of crystalline solids. nih.govlibretexts.org By analyzing the diffraction pattern of X-rays passing through a crystal, it is possible to construct a detailed three-dimensional model of the electron density, and thus the atomic arrangement.

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for obtaining unambiguous molecular structures. nih.govresearchgate.net This technique involves growing a high-quality single crystal of the compound, which is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction data allows for the determination of unit cell parameters, space group, and the precise coordinates of each atom within the asymmetric unit.

For thiourea derivatives, SC-XRD studies reveal critical information about bond lengths, bond angles, and torsion angles within the molecule. nih.goviucr.org For instance, the C=S bond length and the planarity of the thiourea backbone (N-C(S)-N) are key parameters that can be accurately determined. In the case of 1-Benzyl-3,3-dimethylthiourea hydroiodide, SC-XRD would precisely define the geometry of the benzyl (B1604629) and dimethylamino groups relative to the thiourea core and characterize the position of the hydroiodide counter-ion.

Table 1: Representative Crystallographic Data for a Thiourea Derivative (Note: This table is illustrative and based on typical data for related compounds, not specific to this compound.)

| Parameter | Value |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 8.456(2) |

| c (Å) | 15.789(5) |

| β (°) | 98.76(3) |

| Volume (ų) | 1334.5(8) |

| Z | 4 |

| R-factor (%) | 4.5 |

When suitable single crystals cannot be grown, high-resolution powder X-ray diffraction (PXRD), often utilizing synchrotron radiation, serves as a powerful alternative for structural analysis. researchgate.net Synchrotron sources provide highly intense and collimated X-ray beams, resulting in diffraction patterns with excellent resolution and signal-to-noise ratio. While solving a crystal structure ab initio from powder data is more complex than from single-crystal data, it is feasible, especially for determining lattice parameters and confirming phase purity. For known structures, Rietveld refinement of synchrotron powder data can be used to refine atomic positions and other structural parameters.

Conformational Analysis and Molecular Geometry Investigations

The thiourea functional group possesses significant conformational flexibility due to rotation around the C-N single bonds. pnnl.govnih.gov This can lead to different conformers, often described as syn or anti (or cis/trans) with respect to the orientation of the substituents on the nitrogen atoms relative to the sulfur atom. The presence of bulky substituents, such as the benzyl and dimethyl groups in 1-Benzyl-3,3-dimethylthiourea, will significantly influence the preferred conformation in the solid state to minimize steric hindrance. pnnl.govmarmara.edu.tr

Computational studies, alongside crystallographic data, are often employed to understand the potential energy landscape of these molecules and the relative stabilities of different conformers. nih.gov X-ray diffraction data provides the experimental solid-state conformation, revealing key dihedral angles that define the molecular shape. For example, the twist of the benzyl group's phenyl ring relative to the thiourea plane is a critical conformational parameter. iucr.org

Table 2: Selected Bond Lengths and Angles for a Generic N,N-disubstituted Thiourea (Note: This table provides typical values for comparison.)

| Bond/Angle | Typical Value |

| C=S Bond Length (Å) | 1.68 - 1.71 |

| C-N Bond Length (Å) | 1.33 - 1.36 |

| N-C-N Angle (°) | 115 - 118 |

| C-N-C Angle (°) | 120 - 125 |

Intermolecular Interactions and Supramolecular Assembly Principles

Thiourea derivatives are excellent hydrogen bond donors via their N-H protons. wikipedia.orgu-tokyo.ac.jp In the case of monosubstituted or disubstituted thioureas, these N-H groups readily form hydrogen bonds with suitable acceptors, most commonly the sulfur atom of a neighboring thiourea molecule. nih.gov This often leads to the formation of characteristic supramolecular motifs, such as centrosymmetric dimers with an R²₂(8) ring motif. nih.govresearchgate.net

In this compound, the primary hydrogen bond donor is the N-H proton of the benzyl-substituted nitrogen. The iodide anion (I⁻) is a strong hydrogen bond acceptor. Therefore, a prominent N-H···I⁻ hydrogen bond is expected to be a key feature of the crystal packing, linking the cationic thiourea derivative and the iodide anion.

Beyond classical hydrogen bonding, other weaker interactions play a significant role in stabilizing the crystal structures of thiourea derivatives. mersin.edu.trrsc.org

Chalcogen Bonds : The sulfur atom of the thiourea group, being a heavy chalcogen, can act as a Lewis basic site and participate in chalcogen bonding. rsc.orgacs.orgresearchgate.net This is an attractive, non-covalent interaction between an electrophilic region associated with a chalcogen atom in one molecule and a nucleophilic region (such as a lone pair on another sulfur atom or a halide anion) in another. rsc.orgnih.gov The directionality of these interactions can significantly influence the supramolecular architecture. In the structure of this compound, S···I or S···S chalcogen bonds could be present, further stabilizing the crystal lattice.

The comprehensive analysis of these varied intermolecular forces, from strong N-H···I⁻ hydrogen bonds to weaker C-H···π and chalcogen interactions, is essential for a complete understanding of the solid-state structure of this compound and related thiourea systems.

Design and Characterization of Supramolecular Architectures from Thiourea Building Blocks

The rational design and subsequent characterization of supramolecular architectures hinge on the predictable nature of non-covalent interactions. Thiourea derivatives are exemplary building blocks in this regard due to their capacity for forming robust and directional hydrogen bonds, primarily involving the N-H proton donors and the sulfur atom as a proton acceptor. nih.gov In the specific case of this compound, the molecular structure presents several key features that are anticipated to govern its self-assembly in the solid state.

The thiourea moiety, H₂N−C(=S)−NH₂, is known to be a planar molecule, and this planarity often extends to its derivatives, influencing the packing of molecules in the crystal lattice. wikipedia.org The presence of a benzyl group introduces the potential for π-π stacking interactions, which can further stabilize the supramolecular assembly. nih.gov The N,N-dimethyl substitution on one of the nitrogen atoms precludes it from participating in hydrogen bonding as a donor, which simplifies the potential hydrogen-bonding motifs compared to unsubstituted or monosubstituted thioureas.

The primary hydrogen bonding interaction expected to dominate the supramolecular structure of 1-Benzyl-3,3-dimethylthiourea would be the N-H···S hydrogen bond, linking molecules into chains or more complex networks. nih.gov However, in the hydroiodide salt, the iodide anion (I⁻) introduces a competitive and strong hydrogen bond acceptor. This would lead to the formation of N-H···I hydrogen bonds. The crystal structure of bis(thiourea)iodine(I) iodide demonstrates the significant role of the iodide ion in the solid-state assembly of thiourea-based structures. rsc.org Therefore, a competition between N-H···S and N-H···I hydrogen bonds would be a critical determinant of the final supramolecular architecture.

Table 1: Potential Supramolecular Interactions in this compound

| Interaction Type | Donor | Acceptor | Role in Supramolecular Architecture |

| Hydrogen Bonding | N-H | S (thiocarbonyl) | Formation of chains or dimers |

| Hydrogen Bonding | N-H | I⁻ (iodide) | Formation of ion-paired motifs, linking cations and anions |

| π-π Stacking | Benzyl Ring | Benzyl Ring | Stabilization of layered or columnar structures |

| Weak C-H···S/I Interactions | C-H (benzyl, methyl) | S or I⁻ | Further stabilization of the crystal packing |

Polymorphism and Solid-State Stability Investigations of Thiourea Derivatives

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a phenomenon of significant interest in materials science and pharmaceuticals. Thiourea derivatives are known to exhibit polymorphism, where different packing arrangements of the same molecule can lead to distinct physical properties, such as melting point, solubility, and stability.

For this compound, the conformational flexibility of the benzyl group and the potential for different hydrogen-bonding motifs increase the likelihood of polymorphism. Different arrangements of the supramolecular synthons described in the previous section can lead to different crystal lattices with varying energies. For instance, one polymorph might be dominated by N-H···S hydrogen-bonded chains, while another might favor N-H···I interactions, leading to a completely different packing arrangement.

The solid-state stability of thiourea derivatives is influenced by the strength of the intermolecular interactions within the crystal lattice. Generally, thiourea-containing compounds are considered stable. nih.gov However, the presence of different polymorphic forms can lead to variations in stability, with metastable forms potentially converting to a more stable form over time or under specific conditions of temperature and humidity.

The investigation of polymorphism typically involves techniques such as differential scanning calorimetry (DSC), which can detect phase transitions between different polymorphic forms, and powder X-ray diffraction (PXRD), which can distinguish between different crystal structures. By analyzing the thermal behavior and crystal structures of different batches of a compound crystallized under various conditions, it is possible to identify and characterize its different polymorphic forms.

Table 2: Investigational Techniques for Polymorphism and Stability

| Technique | Information Provided | Relevance to Thiourea Derivatives |

| Single-Crystal X-ray Diffraction | Definitive crystal structure of a single polymorph | Elucidates the specific intermolecular interactions in each form. |

| Powder X-ray Diffraction (PXRD) | "Fingerprint" of a crystalline solid, used to identify different polymorphs | Can distinguish between different polymorphic forms in a bulk sample. |

| Differential Scanning Calorimetry (DSC) | Thermal transitions (melting, crystallization, solid-solid phase changes) | Identifies the melting points of different polymorphs and detects transitions between them. |

| Thermogravimetric Analysis (TGA) | Mass loss as a function of temperature | Assesses the thermal stability and decomposition profile of the compound. |

| Infrared (IR) & Raman Spectroscopy | Vibrational modes of molecules | Differences in spectra can indicate different hydrogen-bonding environments in various polymorphs. |

Due to the lack of specific experimental data for this compound in the public domain, the discussion above is based on the established principles of supramolecular chemistry and the known solid-state behavior of closely related thiourea derivatives.

Computational Chemistry and Theoretical Investigations of 1 Benzyl 3,3 Dimethylthiourea Hydroiodide and Analogs

Density Functional Theory (DFT) Applications in Thiourea (B124793) Research

Density Functional Theory (DFT) has emerged as a primary computational method for studying thiourea derivatives due to its favorable balance of accuracy and computational cost. sciensage.inforesearchgate.net It allows for the detailed examination of molecular properties that are key to understanding the behavior of these compounds.

A fundamental application of DFT in thiourea research is the determination of the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. researchgate.net By calculating the minimum energy conformation, researchers can predict molecular structures with high accuracy. These theoretical structures can then be compared with experimental data, such as that from X-ray crystallography, to validate the computational model. iucr.orgnih.gov For many thiourea derivatives, a close correlation is found between the gas-phase optimized structures and their solid-state structures determined experimentally. nih.gov

DFT calculations provide optimized geometrical parameters, including bond lengths and bond angles. researchgate.net For instance, in a study of N,N'-disubstituted thiourea derivatives, the calculated bond parameters showed a close relationship with the experimental values, suggesting that the molecular geometry does not significantly differ between the gaseous and solid phases. nih.gov The central C=S bond length in thiourea derivatives is a key parameter, typically calculated to be around 1.68 Å. nih.gov The planarity of the thiourea core (CN₂S) is another important structural feature that can be precisely determined. iucr.org

The table below presents a comparison of selected experimental and theoretical bond parameters for a representative thiourea analog, illustrating the accuracy of DFT methods.

| Parameter | Bond | Experimental Value (Å/°) | Theoretical Value (Å/°) |

| Bond Length | C=S | 1.686 | 1.695 |

| Bond Length | C-N(H) | 1.345 | 1.358 |

| Bond Length | C-N(aryl) | 1.423 | 1.431 |

| Bond Angle | S-C-N(H) | 121.5 | 121.1 |

| Bond Angle | S-C-N(aryl) | 119.8 | 119.5 |

| Bond Angle | N(H)-C-N(aryl) | 118.7 | 119.4 |

| Data adapted from studies on thiourea derivatives to show representative values. nih.gov |

Beyond geometry, DFT is used to investigate the electronic structure, providing insights into the distribution of electrons within the molecule and the nature of chemical bonds. researchgate.net Calculations of atomic charges and bond orders reveal details about π-electron delocalization over the S-C-N atoms, which is crucial for the compound's reactivity and intermolecular interactions. iucr.org

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to predict the reactivity of molecules. wikipedia.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. wikipedia.orgresearchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing molecular reactivity and stability. researchgate.netresearchgate.net A small energy gap indicates high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net DFT calculations are widely used to determine the energies of these frontier orbitals for thiourea derivatives. bohrium.comnih.gov

FMO analysis provides valuable information on the electronic properties and reactivity of thiourea compounds. researchgate.net For example, in a series of thiourea derivatives containing a thiazole (B1198619) moiety, quantum chemical parameters derived from FMO analysis, such as electron affinity and ionization potential, showed a strong correlation with the reported antifungal activity of the compounds. sciensage.inforesearchgate.net

The following table summarizes typical FMO data for several thiourea analogs, calculated using DFT methods.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Thiourea Analog A | -6.25 | -1.50 | 4.75 |

| Thiourea Analog B | -6.40 | -1.85 | 4.55 |

| Thiourea Analog C | -6.10 | -1.35 | 4.75 |

| Thiourea Analog D | -6.55 | -2.10 | 4.45 |

| Data compiled from representative studies on thiourea derivatives. researchgate.net |

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. wolfram.comhenriquecastro.infochemrxiv.org The MEP surface displays regions of varying electrostatic potential, which are crucial for understanding intermolecular interactions, particularly hydrogen bonding and electrophilic/nucleophilic attacks. researchgate.net

In MEP maps, regions with negative electrostatic potential (typically colored red) correspond to areas of high electron density and are susceptible to electrophilic attack. Conversely, regions with positive electrostatic potential (colored blue) are electron-deficient and are sites for nucleophilic attack. nih.gov Areas with zero potential are colored green. wolfram.com

For thiourea derivatives, MEP maps consistently show a region of significant negative potential around the sulfur atom of the thiocarbonyl group (C=S), indicating its role as a primary site for electrophilic attack and its ability to act as a hydrogen bond acceptor. researchgate.netresearchgate.net The hydrogen atoms of the N-H groups typically exhibit a positive electrostatic potential, making them key hydrogen bond donor sites. researchgate.net This detailed mapping of charge distribution helps to explain the interaction of thiourea molecules with biological targets and other molecules. nih.gov

Computational methods, particularly DFT, can simulate the vibrational (Infrared and Raman) and electronic (UV-Visible) spectra of molecules. mdpi.com These theoretical spectra serve as a valuable tool for interpreting and assigning experimental spectral data, thereby confirming the molecular structure of newly synthesized compounds. researchgate.net

Theoretical vibrational frequency calculations predict the positions of absorption bands corresponding to the stretching and bending modes of different functional groups within the molecule. scilit.comnih.gov A comparison between the calculated and experimental FT-IR spectra often shows a strong correlation, which validates the optimized molecular structure. researchgate.netmdpi.com It is a common practice to apply a scaling factor to the calculated frequencies to account for systematic errors arising from the theoretical approximations and the neglect of anharmonicity.

Similarly, Time-Dependent DFT (TD-DFT) is employed to predict electronic absorption spectra. scilit.com This method calculates the energies of electronic transitions, which correspond to the absorption peaks observed in UV-Vis spectroscopy. The results help in understanding the electronic properties and chromophoric nature of thiourea derivatives. researchgate.net

The table below shows a representative comparison of calculated and experimental vibrational frequencies for key functional groups in a thiourea derivative metal complex. mdpi.com

| Vibrational Mode | Functional Group | Experimental FT-IR (cm⁻¹) | Calculated FT-IR (cm⁻¹) |

| N-H Stretching | N-H | 3176 | 3140 |

| Thioamide I | C-N | 1530 | 1570 |

| Thioamide II | N-H, C-N | 1462 | 1350 |

| Thioamide III | C-N, C-S | 1211 | 1210 |

| Thioamide IV | C=S | 601 | 550 |

| Data adapted from a study on a thiourea derivative and its complexes. mdpi.com |

Advanced Mechanistic Studies using Computational Methods

Beyond static molecular properties, computational chemistry is a powerful tool for elucidating the dynamic processes of chemical reactions. By modeling reaction pathways and identifying key intermediate and transition states, these methods provide deep insights into reaction mechanisms.

Understanding the mechanism of a chemical reaction involves characterizing the transition state (TS)—the highest energy point along the reaction coordinate that separates reactants from products. Computational methods can locate the geometry of the transition state and calculate its energy, which corresponds to the activation energy barrier of the reaction.

For reactions involving thiourea derivatives, such as their synthesis or their application in organocatalysis, DFT calculations are used to explore potential reaction pathways. rsc.org For example, in the synthesis of thiourea from urea (B33335) and Lawesson's reagent, a proposed mechanism involves a four-membered ring transition state. bibliotekanauki.plresearchgate.net Computational analysis can validate such proposed mechanisms by calculating the energies of all intermediates and transition states, thereby identifying the most energetically favorable pathway.

In the field of organocatalysis, bifunctional thioureas are known to catalyze various reactions, such as the Michael addition. Transition state analysis using DFT has been crucial in resolving conflicting mechanistic proposals for these reactions. rsc.org By modeling the catalyst-substrate interactions and calculating the activation energies for different possible pathways, researchers can determine the rate-determining step and understand the origin of enantioselectivity in asymmetric catalysis. rsc.org These computational studies are essential for the rational design and development of more efficient thiourea-based catalysts.

Calculation of Energy Profiles and Reaction Kinetics

Theoretical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in mapping the energy landscapes of chemical reactions catalyzed by thiourea derivatives. By optimizing the geometries of reactants, transition states, and products, researchers can construct detailed energy profiles that elucidate reaction pathways and predict kinetic feasibility.

Theoretical Elucidation of the Role of Hydrogen Bonding and Brønsted Acidity in Catalytic Mechanisms

The catalytic prowess of thiourea derivatives is largely attributed to their ability to act as hydrogen-bond donors. The two N-H protons of the thiourea moiety can form specific, directional hydrogen bonds with electrophilic substrates, enhancing their reactivity. nih.gov This "bifunctional" activation is a cornerstone of their catalytic mechanism, where the catalyst simultaneously coordinates and activates reactants. nih.gov

Computational studies have been crucial in confirming and detailing this role. Theoretical models show that thiourea catalysts can activate carbonyl groups or nitroolefins via dual hydrogen-bonding, stabilizing the transition states of reactions like Michael or Friedel-Crafts additions. nih.govmdpi.com

Interestingly, computational and experimental work has revealed an alternative mechanistic scenario where the thiourea catalyst functions not just as a hydrogen-bond donor but also as a Brønsted acid. scispace.comacs.org In certain reactions, such as the tetrahydropyranylation of alcohols, calculations indicate that the thiourea protonates the substrate to form an oxacarbenium ion, which then reacts with the nucleophile. scispace.comacs.org This Brønsted acid pathway was found to have a lower activation barrier compared to the purely hydrogen-bonding model, challenging the traditional view and highlighting the versatility of thiourea catalysis. scispace.com This dual catalytic nature, elucidated through theoretical investigations, is fundamental to understanding the activity of compounds like 1-Benzyl-3,3-dimethylthiourea hydroiodide. researchgate.net

Computational Insights from Kinetic Isotope Effect (KIE) Studies (e.g., 13C KIE)

The Kinetic Isotope Effect (KIE) is a powerful tool for probing reaction mechanisms by measuring the change in reaction rate upon isotopic substitution. wikipedia.org Computational modeling of KIEs provides a quantitative link between theoretical transition state structures and experimental observations, offering deep mechanistic insights. researchgate.netnih.gov

For thiourea-catalyzed reactions, calculating the expected KIE for different proposed mechanisms and comparing them to experimental values can help distinguish between competing pathways. For example, a significant primary KIE (where the isotopically substituted atom's bond is broken or formed in the rate-determining step) can confirm the involvement of a specific bond cleavage in that step. epfl.chprinceton.edu In a study on a conjugate addition reaction catalyzed by a selenourea-thiourea catalyst, experimental and predicted KIEs lent strong support to a mechanism where the rate-determining step was the protonation of a β-amino enolate intermediate by one of the thiourea N-H protons acting as a Brønsted acid. nih.gov Such studies, combining theoretical predictions with experimental data, are invaluable for validating proposed transition states and refining the understanding of catalytic cycles involving thiourea analogs.

Molecular Simulations and Dynamics for Understanding Molecular Behavior

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into conformational flexibility, solvent effects, and the stability of molecular interactions. For organocatalysts like thiourea derivatives, MD simulations can reveal how the catalyst and substrates behave in a realistic, solvated environment. researchgate.net

In a study on thiourea derivatives designed as antimicrobial agents, MD simulations were performed in a water solvent system to observe the dynamic interactions between the most promising compound and its target enzyme, DNA gyrase. rsc.org The simulation showed that the ligand maintained stable and active interactions with key residues (Ala1083, Glu1088, Ala1118, Gly1117, and Met1121) within the enzyme's active site over the course of the simulation, reinforcing the stability of the binding mode predicted by static docking. rsc.org Such simulations are crucial for assessing the stability of catalyst-substrate or drug-target complexes and understanding the role of molecular motion in recognition and catalysis.

Computational Predictions for Molecular Recognition and Structure-Function Relationships

Molecular Docking Studies with Relevant Biochemical Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. fip.org This method is widely used in drug discovery to screen virtual libraries of compounds against a biological target and to understand the molecular basis of their interaction.

For analogs of this compound, docking studies have been employed to predict their binding affinity and interaction patterns with various enzymes. For example, novel thiourea derivatives have been docked into the active site of M. tuberculosis enoyl reductase (InhA), a key enzyme in mycobacterial cell wall synthesis. nih.gov These studies revealed specific hydrogen bonding and hydrophobic interactions with active site residues, helping to explain the compounds' antimycobacterial activity. nih.gov Similar docking studies have been performed on thiourea analogs against targets like DNA gyrase and carbonic anhydrase, successfully predicting binding modes that guide the synthesis of more potent inhibitors. nih.govresearchgate.net

Below is a table summarizing representative docking studies on thiourea analogs, highlighting the target protein and key findings.

| Thiourea Analog Class | Biochemical Target | Key Findings from Docking | Reference |

|---|---|---|---|

| Benzenesulfonamide-bearing thioureas | M. tuberculosis enoyl reductase (InhA) | Identified key hydrogen bonds with Tyr158 and interactions with the NAD+ cofactor, explaining structure-activity relationships. | nih.gov |

| 1-allyl-3-benzoylthiourea analogs | DNA gyrase subunit B | Predicted better binding affinity (rerank score -91.23) compared to the standard drug ciprofloxacin. | nih.gov |

| Benzoylthiourea derivatives | Penicillin-binding protein 2a (PBP2a) | Showed higher predicted binding affinity (docking score < -5.75 kcal/mol) than the native ligand. | fip.org |

Application of Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. farmaciajournal.com By calculating various molecular descriptors (e.g., lipophilic, electronic, steric), QSAR models can predict the activity of new, unsynthesized compounds, thereby guiding drug design and optimization. nih.gov

QSAR studies have been successfully applied to various series of thiourea derivatives, including N-benzyl and N-benzoyl analogs, to understand the structural requirements for their biological activities, such as anticancer or antimicrobial effects. atlantis-press.comresearchgate.netresearchgate.net For instance, a QSAR study on N-benzoyl-N'-naphthylthiourea derivatives as VEGFR2 inhibitors found that anticancer activity was significantly influenced by lipophilic (ClogP) and electronic (ELUMO) properties. atlantis-press.com The resulting model provided a predictive equation to guide the design of new derivatives with potentially enhanced activity. atlantis-press.com

The table below presents data from a representative QSAR study on N-benzoyl-N'-phenylthiourea derivatives against MCF-7 breast cancer cells, illustrating the correlation between a physicochemical parameter and biological activity. researchgate.net

| Compound | Substituent (on Benzoyl Ring) | Lipophilicity Parameter (π) | Observed Log 1/IC50 | Predicted Log 1/IC50 |

|---|---|---|---|---|

| BFTU | -H | 0.00 | -0.19 | -0.29 |

| 2-Cl-BFTU | 2-Cl | 0.71 | -0.01 | -0.04 |

| 3-Cl-BFTU | 3-Cl | 0.71 | 0.04 | -0.04 |

| 4-Cl-BFTU | 4-Cl | 0.71 | 0.05 | -0.04 |

| 2,4-2Cl-BFTU | 2,4-diCl | 1.42 | 0.30 | 0.22 |

The study derived the QSAR equation: Log 1/IC50 = 0.354 π - 0.294, demonstrating a positive correlation between the lipophilicity of the substituent and the anticancer activity. researchgate.net

Coordination Chemistry of Thiourea Derivatives, Including 1 Benzyl 3,3 Dimethylthiourea Analogs

Thiourea (B124793) as a Versatile Ligand Framework

Thiourea derivatives are recognized for their remarkable ability to function as versatile ligands in coordination chemistry. tandfonline.com This versatility stems from the presence of multiple potential donor atoms and the electronic flexibility of the thiocarbonyl group. tandfonline.com

The coordination behavior of thiourea derivatives is primarily dictated by the donor characteristics of its constituent atoms: sulfur, nitrogen, and in the case of certain derivatives like acylthioureas, oxygen.

Sulfur: The sulfur atom of the thiocarbonyl group (C=S) is the most common coordination site in thiourea ligands. mdpi.comnih.gov It is considered a soft donor atom, which leads to the formation of stable complexes with soft metal ions. nih.gov The sulfur atom's nucleophilicity allows it to readily coordinate to metal centers. wikipedia.org The C=S bond in thiourea is weaker and more polarizable than the C=O bond in urea (B33335), making the sulfur atom a more effective donor. vedantu.com Coordination through the sulfur atom is typically confirmed by a shift in the C=S stretching frequency in the infrared spectrum of the metal complex compared to the free ligand. utm.my

Nitrogen: The nitrogen atoms in the thiourea backbone are harder donor sites compared to sulfur. tandfonline.com While less common for simple monodentate coordination, the nitrogen atoms frequently participate in chelation, particularly in N,N'-disubstituted thioureas. mdpi.com This often results in the formation of a stable four-membered chelate ring involving the metal, sulfur, carbon, and one of the nitrogen atoms. tandfonline.com The involvement of nitrogen in coordination can be influenced by the steric and electronic effects of the substituents on the nitrogen atoms. For instance, bulky substituents may hinder nitrogen coordination.

Oxygen: In derivatives such as acylthioureas, an oxygen atom from the acyl group can also act as a donor atom. This allows for the formation of six-membered chelate rings through S,O-coordination. In sulfonylthioureas, the sulfonyl oxygen atom can act as a Lewis base to donate electron density, leading to interactions with the metal center. tandfonline.com

The interplay between these donor atoms allows thiourea derivatives to exhibit a range of coordination modes, from simple monodentate to more complex bridging behaviors.

Thiourea derivatives exhibit a variety of chelation modes, which significantly influences the structure and stability of the resulting metal complexes. The specific mode of coordination is dependent on the nature of the metal ion, the substituents on the thiourea ligand, and the reaction conditions.

Common chelation and coordination modes include:

Monodentate Coordination: The ligand binds to the metal center exclusively through the sulfur atom. This is a common mode for simple thiourea ligands. mdpi.com

Bidentate S,N-Chelation: The ligand coordinates to the metal ion through both the sulfur and one of the nitrogen atoms, forming a stable four-membered ring. tandfonline.commdpi.com This mode is prevalent in complexes with various transition metals. doaj.org

Bridging Coordination: A single thiourea ligand can bridge two metal centers, with the sulfur atom coordinating to both. This can lead to the formation of polynuclear complexes. mdpi.com

The metal-binding affinity of thiourea derivatives is influenced by the hard and soft acid-base (HSAB) principle. The soft sulfur donor atom shows a strong affinity for soft metal ions such as Ag(I), Au(I), Hg(II), Cd(II), and Pb(II). bohrium.comacs.org Theoretical studies have shown a high affinity of disubstituted thioureas for Hg(II). acs.org The nitrogen atoms, being harder donors, can facilitate coordination with harder metal ions. The substituents on the thiourea ligand also play a crucial role in modulating the metal-binding affinity by altering the electron density on the donor atoms and imposing steric constraints.

Theoretical Aspects of Metal-Ligand Interactions and Electronic Structure in Complexes

The interaction between metal ions and thiourea derivatives, including analogs of 1-benzyl-3,3-dimethylthiourea, is a subject of significant interest in coordination chemistry. Theoretical studies, primarily employing Density Functional Theory (DFT) and X-ray Absorption Spectroscopy (XAS), have provided deep insights into the nature of the metal-ligand bond and the electronic structure of the resulting complexes. mdpi.comnih.govnih.gov

Thiourea and its derivatives typically coordinate to metal centers through the sulfur atom, which acts as a soft donor. uobasrah.edu.iq This interaction is influenced by the electronic properties of the substituents on the nitrogen atoms. For instance, in analogs like 1-benzyl-3,3-dimethylthiourea, the electron-donating dimethyl groups and the benzyl (B1604629) group can modulate the electron density on the sulfur atom, thereby influencing the strength and nature of the coordination bond.

DFT calculations are a powerful tool for optimizing the geometry of these complexes and analyzing their electronic properties. mdpi.com Such studies provide detailed information on bond lengths and angles, which are in good agreement with experimental data from X-ray crystallography. nih.gov For example, in four-coordinated metal(II) halide complexes with sterically hindered N,N'-disubstituted thiourea ligands, the metal center can adopt geometries ranging from distorted tetrahedral for Co(II) and Zn(II) to square planar for Pd(II). nih.gov The Metal-Sulfur (M-S) bond lengths are a key parameter in these theoretical models.

Calculated Bond Lengths and Angles for Metal-Thiourea Derivative Complexes

| Complex | Metal Center | M-S Bond Length (Å) | M-X (Halide) Bond Length (Å) | S-M-S Angle (°) | X-M-X Angle (°) | Reference |

|---|---|---|---|---|---|---|

| [CoCl₂{N,N′-bis(2,6-diethylphenyl)thiourea}₂] | Co(II) | 2.3278, 2.3291 | 2.2539, 2.2578 (Co-Cl) | 103.02 | 114.46 | nih.gov |

| [NiBr₂{N,N′-bis(2,6-diethylphenyl)thiourea}₂] | Ni(II) | 2.361, 2.373 | 2.359, 2.364 (Ni-Br) | 96.40 | 114.80 | nih.gov |

| trans-[PdCl₂{N,N′-bis(2,6-diethylphenyl)thiourea}₂] | Pd(II) | 2.3219 | 2.3025 (Pd-Cl) | 180.0 | 180.0 | nih.gov |

| [ZnI₂{N,N′-bis(2,6-diethylphenyl)thiourea}₂] | Zn(II) | 2.438, 2.451 | 2.621, 2.628 (Zn-I) | 103.55 | 115.68 | nih.gov |

Sulfur K-edge X-ray Absorption Spectroscopy (XAS) has been used to experimentally probe the electronic structure and quantify the covalency of the metal-sulfur bond. nih.govnih.gov These studies reveal that the antibonding molecular orbitals in thiourea complexes are predominantly metal-based, with a modest overlap between the metal 3d and sulfur 3p orbitals. nih.gov The covalency of the M-S bond, expressed as the percentage of sulfur 3p character in the metal 3d electron holes, can be quantified. For example, in octahedral [Ni(TU)₆]²⁺, the Ni²⁺-S(TU) bond covalency is at most 21%, while for tetrahedral [Co(TU)₄]²⁺, it is significantly lower at 9%. nih.govnih.gov This difference is attributed to the better metal-ligand overlap in the octahedral coordination geometry compared to the tetrahedral one. nih.gov

The electronic structure is further elucidated by analyzing the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that relates to the chemical reactivity and stability of the complex. Theoretical calculations show how coordination to a metal ion alters the electronic properties of the thiourea ligand, often leading to a downfield shift in the ¹³C NMR signal for the thiocarbonyl carbon (C=S), which indicates a decrease in electron density upon coordination through the sulfur atom. mdpi.comnih.gov

Kinetic and Mechanistic Studies of Coordination Reactions Involving Thiourea Ligands

The kinetics and mechanisms of ligand substitution reactions involving thiourea and its derivatives are fundamental to understanding their behavior in solution. These studies are particularly well-documented for square-planar d⁸ metal complexes, such as those of Platinum(II) and Palladium(II). ias.ac.incbpbu.ac.in

Coordination reactions where a thiourea derivative displaces another ligand generally proceed via an associative mechanism (Sₙ2). ias.ac.innih.gov This mechanism involves the formation of a five-coordinate intermediate, typically a trigonal bipyramidal species, before the leaving group departs. cbpbu.ac.in The reaction rate is dependent on the concentration of both the metal complex and the entering thiourea nucleophile. The general rate law for such a substitution often follows a two-term expression, but for strong nucleophiles like thiourea, the solvent-assisted path is often negligible, and the reaction is predominantly second-order. nih.govrsc.org

The high nucleophilicity of the sulfur atom in thiourea derivatives makes them effective competitors for coordination sites on the metal. ias.ac.in The rate of substitution is influenced by several factors, including the nature of the metal center, the leaving group, the ligands already coordinated to the metal (particularly the trans ligand), and the steric and electronic properties of the entering thiourea derivative. The benzyl and dimethyl groups in an analog like 1-benzyl-3,3-dimethylthiourea would introduce specific steric bulk that could influence the rate of approach to the metal center.

Activation parameters, such as the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), provide crucial mechanistic information. For associative pathways, the formation of a more ordered transition state typically results in a large, negative entropy of activation. researchgate.net Kinetic studies on the reaction of cis-[Pt(en)(H₂O)₂]²⁺ with thiourea have shown this characteristic large negative ΔS‡ value, supporting an associative mode of activation. researchgate.net

Kinetic Data for the Substitution Reaction of [Pt(dien)Cl]⁺ with Thiourea

| Temperature (°C) | k (M⁻¹s⁻¹) | ΔH‡ (kJ mol⁻¹) | ΔS‡ (J K⁻¹ mol⁻¹) | Reference |

|---|---|---|---|---|

| 25 | 1.15 | 49 ± 2 | -69 ± 7 | researchgate.net |

| 35 | 2.28 | |||

| 45 | 4.23 | |||

| 55 | 7.72 |

Data for the reaction at pH 7.30 and ionic strength I = 1.0 mol dm⁻³.

The strong trans-effect of the thiourea ligand is another significant aspect of its reaction mechanism. ias.ac.in Once coordinated, a thiourea ligand can labilize the ligand positioned trans to it, facilitating further substitution at that site. This has been observed in reactions with palladium(II) complexes, where the introduction of the first thiourea ligand leads to the rapid displacement of the trans ligand in a subsequent step. ias.ac.in These kinetic and mechanistic insights are vital for predicting the behavior of complexes involving thiourea derivatives in various chemical environments.

Organocatalysis and Asymmetric Transformations Mediated by Thiourea Catalysts

Thiourea (B124793) Derivatives as a Privileged Class of Organocatalysts

Thiourea derivatives have emerged as a "privileged" class of organocatalysts, a distinction earned due to their remarkable versatility and efficacy in promoting a wide array of organic transformations. nih.govnih.gov Unlike traditional metal-based catalysts, thioureas are purely organic molecules that operate through non-covalent interactions, primarily hydrogen bonding. wikipedia.org This mode of action offers several distinct advantages, contributing to their esteemed status in modern synthetic chemistry.

Key advantages of thiourea organocatalysts include:

Metal-Free Catalysis: They provide an environmentally benign and non-toxic alternative to heavy metal catalysts. wikipedia.org

Mild Reaction Conditions: Thiourea-catalyzed reactions typically proceed under neutral and mild conditions, tolerating a wide range of acid-sensitive functional groups. wikipedia.org

High Stability: These catalysts are generally bench-stable, requiring no special handling such as an inert gas atmosphere. wikipedia.org

Tunable Properties: The structure of thiourea catalysts can be easily modified. By changing the substituents on the nitrogen atoms, their steric and electronic properties can be fine-tuned to optimize reactivity and selectivity for specific transformations. wikipedia.orgmostwiedzy.pl

Low Product Inhibition: The interactions between the catalyst and substrates are based on weak enthalpic binding, which often leads to an absence of product inhibition. wikipedia.org

These features have led to the successful application of thiourea catalysts in a multitude of asymmetric reactions, solidifying their role as powerful tools for constructing complex chiral molecules. nih.gov

Mechanistic Principles Underlying Thiourea Organocatalysis

The catalytic activity of thioureas is primarily rooted in their ability to act as potent hydrogen-bond donors. nih.gov The acidity of the N-H protons, enhanced by the thiocarbonyl group, allows these catalysts to activate electrophilic substrates and stabilize transition states. The two principal mechanisms are dual hydrogen bonding and Brønsted acid catalysis.

Elucidation of Dual Hydrogen Bonding Activation Mechanisms

The quintessential mechanism for N,N'-disubstituted thiourea organocatalysts involves dual hydrogen bonding. wikipedia.org In this model, the two N-H protons of the thiourea moiety form a bidentate, clamp-like interaction with a hydrogen-bond acceptor on the substrate, such as a carbonyl, imine, or nitro group. wikipedia.orgrsc.org This simultaneous hydrogen bonding significantly enhances the electrophilicity of the substrate by lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO), making it more susceptible to nucleophilic attack.

Spectroscopic and computational studies have provided substantial evidence for this mechanism. nih.govacs.orgnih.gov For instance, time-resolved infrared experiments show that while one N-H group may form a strong hydrogen bond to a carbonyl moiety, the second N-H group also interacts, albeit more weakly, creating a dynamic cooperative effect. acs.orgnih.gov The preferred trans-trans conformation of the N-H protons in catalytically active thioureas is crucial for enabling this dual interaction with a single acceptor site on the electrophile. nih.gov This mode of activation is central to the success of highly effective catalysts like Schreiner's thiourea in promoting reactions such as Diels-Alder and Michael additions. wikipedia.org

Investigation of Brønsted Acid Catalysis Pathways

While the dual hydrogen-bonding model is widely accepted, an alternative pathway involves the thiourea acting as a Brønsted acid. scispace.comresearchgate.netacs.org In this mechanism, the catalyst protonates the substrate to generate a highly reactive cationic intermediate, such as an oxacarbenium ion, which then reacts with the nucleophile. scispace.comresearchgate.net Computational and experimental studies have challenged the universality of the hydrogen-bonding model, suggesting that for certain reactions, such as the tetrahydropyranylation of alcohols, the Brønsted acid pathway is kinetically preferred. scispace.comresearchgate.netacs.org

This mechanism is particularly relevant for thiourea salts like 1-Benzyl-3,3-dimethylthiourea hydroiodide. As a hydroiodide salt, this compound is inherently a strong Brønsted acid. Its structure, possessing only one N-H proton, precludes the classic dual hydrogen-bonding activation, further favoring a mechanism based on proton transfer. acs.org Studies have shown that even neutral thioureas can operate via Brønsted acid catalysis, and this mode is essential for explaining the activity of catalysts in reactions where dual hydrogen bonding is geometrically disfavored or impossible. nih.govnih.gov

Development and Mechanistic Study of Cooperative Catalysis with Chiral Frameworks (e.g., Cinchona-Thiourea Hybrids)

To enhance catalytic efficiency and stereocontrol, bifunctional catalysts have been developed that integrate a thiourea moiety with another catalytically active group onto a single chiral scaffold. researchgate.net Cinchona alkaloid-thiourea hybrids are a prominent example of this strategy. nih.govrsc.org

In these systems, the thiourea group and a basic site on the Cinchona framework (typically the quinuclidine nitrogen) work in concert to activate both reactants simultaneously. researchgate.netnih.gov The mechanism often involves the thiourea unit activating the electrophile through hydrogen bonding, while the basic amine activates the nucleophile through deprotonation (Brønsted base activity). nih.gov Alternatively, in what is known as the Brønsted acid–hydrogen bonding model, the amine becomes protonated and acts as a Brønsted acid to activate the electrophile, while the thiourea moiety binds and orients the nucleophile via hydrogen bonds. acs.orgacs.org This cooperative action, enabled by a network of non-covalent interactions, creates a highly organized transition state that leads to exceptional levels of stereoselectivity. nih.govrsc.org

Enantioselective Transformations Catalyzed by Chiral Thiourea Derivatives

The true power of thiourea organocatalysis lies in its application to asymmetric synthesis. By employing chiral, non-racemic thiourea derivatives, chemists can induce high levels of enantioselectivity in a wide range of chemical transformations. These catalysts create a chiral environment that differentiates between the two prochiral faces of the substrate, guiding the reaction to favor the formation of one enantiomer over the other.

Notable examples of enantioselective transformations include:

Michael Additions: Chiral thioureas are highly effective in catalyzing the conjugate addition of nucleophiles (like malonates, nitroalkanes, or thiols) to α,β-unsaturated compounds, including enones, imides, and nitroalkenes. rsc.orgacs.orgrsc.org

Mannich Reactions: Bifunctional thiourea catalysts promote the addition of enolizable carbonyl compounds to imines, producing chiral β-amino carbonyl compounds with high stereoselectivity. nih.gov

Aza-Henry Reactions: The addition of nitroalkanes to imines to form chiral β-nitroamines is efficiently catalyzed by amino-thioureas. nih.gov

Morita-Baylis-Hillman (MBH) Reactions: Chiral thiourea derivatives have been successfully applied to catalyze the coupling of aldehydes with activated alkenes, yielding densely functionalized chiral building blocks. arkat-usa.org

The effectiveness of these catalysts is demonstrated in the following representative data.

| Reaction Type | Catalyst Type | Substrates | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|

| Michael Addition | Cinchona-Thiourea | Malononitrile + α,β-Unsaturated Imide | Good to Excellent | up to 93% | acs.org |

| Michael Addition | (R,R)-Diphenylethylenediamine-Thiourea | Acetylacetone + β-Nitrostyrene | up to 99% | up to 98% | rsc.org |

| Intramolecular Michael Cyclization | Chiral Thiourea | Substituted 2-(2-nitrovinyl)phenols | Good to Excellent | up to 99% | rsc.org |

| Mannich Reaction | Thiourea fused γ-Amino Alcohol | β-Keto Active Methylene + Imine | up to 88% | up to 99% | nih.gov |

| Morita-Baylis-Hillman | β-Amino Alcohol-Thiourea | Aromatic Aldehyde + Methyl Vinyl Ketone | High | up to 92% | arkat-usa.org |

Advanced Analytical and Spectroscopic Techniques for Thiourea Compounds and Their Complexes

Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry (DSC)) in Polymorphism and Stability Studies

Thermal analysis techniques are indispensable tools in materials science and pharmaceutical development for characterizing the physicochemical properties of solid-state compounds. Among these, Differential Scanning Calorimetry (DSC) is a powerful method used to investigate thermal transitions, such as melting, crystallization, and solid-solid phase transitions, which are critical for understanding polymorphism and thermal stability.

In a DSC experiment, the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. This allows for the detection of endothermic and exothermic processes, providing quantitative data on transition temperatures and enthalpies.

Polymorphism Investigation:

Polymorphism refers to the ability of a solid material to exist in more than one crystal form or structure. nih.gov Different polymorphs of the same compound can exhibit distinct physical properties, including melting point, solubility, and stability. nih.gov DSC is a primary technique for identifying and characterizing polymorphs, as different crystalline forms will typically display unique thermal signatures. nih.gov

For instance, a DSC thermogram of a polymorphic compound might show multiple melting peaks, or a melt-recrystallization event, where a metastable form melts and then recrystallizes into a more stable form before finally melting at a higher temperature. The presence of distinct endothermic peaks at different temperatures for various crystalline forms of a substance is a key indicator of polymorphism.

While specific data for 1-Benzyl-3,3-dimethylthiourea hydroiodide is not available, a hypothetical DSC analysis for a thiourea (B124793) derivative exhibiting polymorphism might look like the data presented in Table 1.

Table 1: Hypothetical DSC Data for Polymorphic Forms of a Thiourea Derivative

| Polymorphic Form | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy of Fusion (J/g) |

|---|---|---|---|

| Form I | 150.2 | 155.8 | 85.3 |

In this hypothetical example, Form I represents a metastable polymorph that melts at a lower temperature, while Form II is the more stable form with a higher melting point and enthalpy of fusion.

Stability Studies:

The thermal stability of a compound is a critical parameter, particularly for applications where the material may be exposed to elevated temperatures. nih.gov Thiourea and its derivatives can undergo thermal decomposition, and DSC, often used in conjunction with Thermogravimetric Analysis (TGA), can provide valuable insights into their stability profiles. ontosight.ainih.gov

A typical DSC experiment for stability assessment involves heating the sample at a constant rate and observing the temperature at which decomposition begins, characterized by a significant exothermic or endothermic event. The onset temperature of this event is often taken as an indicator of the compound's thermal stability.

General studies on thiourea compounds have shown that their thermal stability can be influenced by the nature of the substituents. ontosight.ainih.gov For example, the presence of aromatic or aliphatic groups can affect the decomposition pathway and temperature. ontosight.ainih.gov The decomposition of thiourea itself can be complex, yielding various products depending on the conditions. jlu.edu.cnresearchgate.net

A generalized representation of DSC data for the thermal decomposition of a substituted thiourea is provided in Table 2.

Table 2: Representative DSC Data for Thermal Decomposition of a Substituted Thiourea

| Compound | Onset of Decomposition (°C) | Peak of Decomposition (°C) | Process Type |

|---|

This table illustrates the type of data that would be obtained from a DSC analysis, indicating the temperature at which the compound begins to degrade. The exothermic nature of the peak would suggest that the decomposition process releases heat.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-Benzyl-3,3-dimethylthiourea hydroiodide, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via condensation reactions between benzylamine derivatives and isothiocyanate precursors. Key steps include optimizing stoichiometric ratios (e.g., benzyl chloride to potassium isothiocyanate) and controlling reaction temperatures (typically 0–5°C to prevent side reactions). Purification via recrystallization using hydroiodic acid ensures the hydroiodide salt form. Yield improvements are achieved by inert atmosphere conditions (N₂/Ar) to avoid oxidation .

Q. How is the molecular structure of this compound validated experimentally?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is critical for confirming bond lengths, angles, and packing motifs. Hydrogen bonding between the thiourea moiety (N–H···S) and iodide ions stabilizes the crystal lattice. Complementary techniques like FT-IR (C=S stretching at ~1250 cm⁻¹) and ¹H/¹³C NMR (benzyl proton signals at δ 4.5–5.0 ppm) validate functional groups .

Q. What are the key solubility and stability considerations for this compound in aqueous and organic solvents?

- Methodology : Solubility tests in DMSO, ethanol, and water under varying pH conditions (e.g., 1–14) reveal pH-dependent stability. Hydroiodide salts often exhibit hygroscopicity, necessitating storage in desiccators. Thermal stability is assessed via thermogravimetric analysis (TGA), with decomposition temperatures reported above 200°C .

Advanced Research Questions

Q. How do substituent effects (e.g., halogenation) on the benzyl group influence the compound’s coordination chemistry with transition metals?

- Methodology : Systematic substitution (e.g., 2-iodo or 3-bromo benzyl groups) alters thiourea’s electron density, impacting metal-ligand binding constants. UV-Vis spectroscopy and cyclic voltammetry quantify coordination behavior with Cu²⁺ or Pd²⁺. Crystallographic studies show halogen positioning affects metal-thiourea bond angles and supramolecular assembly .

Q. What experimental strategies resolve contradictions in reported reaction kinetics for thiourea derivatives under thermal stress?

- Methodology : Contradictions arise from varying dehydration mechanisms (e.g., diffusion-controlled vs. nucleation models). Isothermal TGA paired with principal component analysis (PCA) identifies dominant parameters (e.g., sample mass, gas flow). For this compound, ANOVA validates dehydration models, while hot-stage microscopy correlates structural changes with mass loss .

Q. How does the compound’s solid-state hydrogen-bonding network affect its supramolecular reactivity?

- Methodology : SCXRD reveals quasi-aromatic stacking via N–H···I interactions and π-π stacking of benzyl groups. Hirshfeld surface analysis quantifies intermolecular contacts (e.g., H···I vs. H···S). Reactivity in solid-state mechanochemical reactions (e.g., with K₂CO₃) depends on these networks, monitored via PXRD and Raman spectroscopy .

Q. What are the challenges in designing enantioselective syntheses of chiral thiourea derivatives, and how are they addressed?

- Methodology : Steric hindrance from 3,3-dimethyl groups complicates asymmetric induction. Chiral auxiliaries (e.g., (R)-BINOL) or enantiopure benzylamine precursors improve enantiomeric excess (ee). HPLC with chiral columns (e.g., Chiralpak IA) and circular dichroism (CD) verify optical purity .

Data-Driven Research Questions

Q. How do computational methods (DFT, MD) predict the compound’s reactivity in catalytic applications?

- Methodology : Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Molecular dynamics (MD) simulations model solvent effects on aggregation. Validation via experimental Hammett plots (σ values for substituents) correlates computed and observed reactivity .

Q. What analytical techniques are most effective in distinguishing polymorphic forms of this compound?

- Methodology : Differential scanning calorimetry (DSC) identifies polymorph transitions (endothermic peaks). Pair distribution function (PDF) analysis of synchrotron X-ray data distinguishes amorphous vs. crystalline phases. Solid-state NMR (¹³C CP/MAS) resolves differences in methyl group environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.